molecular formula C18H18N2O3S B2536300 N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-35-2

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2536300
CAS RN: 864938-35-2
M. Wt: 342.41
InChI Key: SXZZJMFUEPOGKG-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a type of heterocyclic compound . Thiazoles are derivatives of azoles and have a molecular formula of C3H3NS . They are used to acquire free particles of carbon and react with transition metals to form a complex . Thiazoles have potential pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) to characterize the molecular formula . The different vibrational modes were calculated using Gaussian 09 W software .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazole rings are known to be involved in various chemical reactions due to their aromaticity . They have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Antiviral Activity

The indole nucleus, present in this compound, has been associated with antiviral properties. Researchers have synthesized indole derivatives and evaluated their antiviral activity. For instance:

Anti-HIV Activity

The indole scaffold has also been explored for its anti-HIV potential:

Medicinal Chemistry

Indole derivatives have been incorporated into clinically relevant drugs. Although the specific compound may not be directly associated with these examples, it shares the indole scaffold:

A brief review of the biological potential of indole derivatives Synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone Thiazole: A Versatile Standalone Heterocyclic Scaffold in Medicinal Chemistry

properties

IUPAC Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17(16-10-22-7-8-23-16)20-18-19-15(11-24-18)14-6-5-12-3-1-2-4-13(12)9-14/h5-6,9-11H,1-4,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZZJMFUEPOGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

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